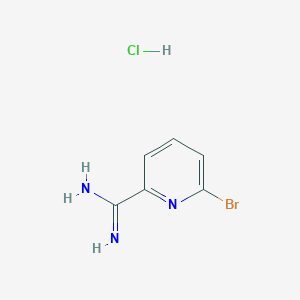

2-Amino-6-pyridinecarboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

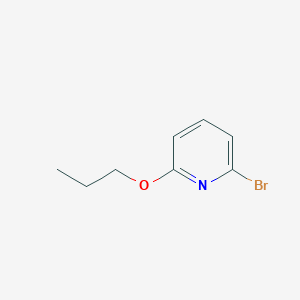

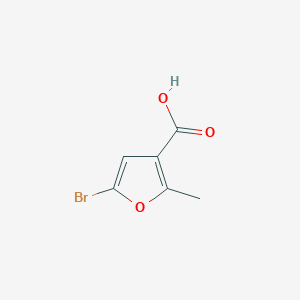

2-Amino-6-pyridinecarboxaldehyde, also known as 6-aminopyridine-2-carbaldehyde, is a compound with the molecular formula C6H6N2O . It has a molecular weight of 122.12 g/mol .

Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI of 2-Amino-6-pyridinecarboxaldehyde isInChI=1S/C6H6N2O/c7-6-3-1-2-5 (4-9)8-6/h1-4H, (H2,7,8) . The Canonical SMILES is C1=CC (=NC (=C1)N)C=O . Chemical Reactions Analysis

The compound has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4- (2′-pyridyl)butyrate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 122.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 56 Ų . The Heavy Atom Count is 9 .Scientific Research Applications

Bioactive Ligands in Medicinal Chemistry

2-Amino-6-pyridinecarboxaldehyde forms Schiff bases that act as bioactive ligands. These compounds are significant in medicinal chemistry due to their physiological effects, which are similar to pyridoxal-amino acid systems involved in metabolic reactions. They exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .

Chemosensors for Ion Recognition

Schiff bases derived from 2-Amino-6-pyridinecarboxaldehyde show strong binding abilities towards various cations and anions. They possess unique photophysical properties, making them suitable for the development of chemosensors. These chemosensors are used for the qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Antibacterial Applications

When grafted onto chitosan and coordinated with silver ions, 2-Amino-6-pyridinecarboxaldehyde-modified chitosan–silver complexes exhibit strong antibacterial activity. These complexes can be optimized for a high silver content, enhancing their effectiveness against both Gram-positive and Gram-negative bacteria. Such materials have potential applications in food films, packaging, medical dressings, and more .

Environmental Remediation

The compound’s derivatives can be used in the adsorption of organic compounds from aqueous solutions. This application is crucial for environmental remediation, as it helps in reducing the pollutant discharge from industrial activities into water bodies .

Safety And Hazards

properties

IUPAC Name |

6-aminopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOOBSFOBZSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630863 |

Source

|

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-pyridinecarboxaldehyde | |

CAS RN |

332884-35-2 |

Source

|

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetic acid](/img/structure/B1290363.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)